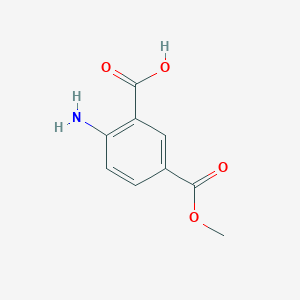

2-Amino-5-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSLVIYSSSYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00518271 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63746-25-8 | |

| Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS: 63746-25-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-(methoxycarbonyl)benzoic acid, a key chemical intermediate in pharmaceutical synthesis and research. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes comprehensive spectroscopic data for characterization. Furthermore, its role as a versatile building block in the development of therapeutic agents is discussed, highlighting its significance for professionals in drug discovery and development.

Introduction

This compound, also known as methyl 2-amino-5-carboxybenzoate, is an aromatic organic compound with significant applications in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino group and a carboxylic acid with a methyl ester, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide serves as a detailed resource for researchers and professionals engaged in the use of this compound for drug development and other scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and synthesis. The following tables summarize key quantitative data and spectroscopic characteristics.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 63746-25-8 | |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | |

| Appearance | White solid | |

| Predicted Boiling Point | 394.8 ± 32.0 °C | |

| Predicted Density | 1.373 ± 0.06 g/cm³ | |

| Predicted pKa | ||

| Predicted LogP | 1.33480 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts are available. |

| ¹³C NMR | Predicted shifts are available. |

| IR Spectroscopy | Characteristic peaks for functional groups are expected. |

| Mass Spectrometry | Expected molecular ion peak [M]+ at m/z 195.05. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding nitro compound, 2-Nitro-5-(methoxycarbonyl)benzoic acid. A general and effective method involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on a general procedure for the reduction of a nitro group on a benzoic acid derivative.

Materials:

-

2-Nitro-5-(methoxycarbonyl)benzoic acid

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

Filter aid (e.g., Celite)

Procedure:

-

In a suitable reaction vessel, dissolve 2-Nitro-5-(methoxycarbonyl)benzoic acid in methanol or THF.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours to overnight.

-

Upon completion, carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural features allow for diverse chemical modifications, making it a key intermediate in the development of new therapeutic agents. Derivatives of aminobenzoic acids are known to exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

The presence of the amino and carboxylic acid groups provides reactive sites for the introduction of various pharmacophores and for the construction of heterocyclic ring systems, which are prevalent in many drug molecules. The methoxycarbonyl group can also be hydrolyzed to the corresponding carboxylic acid, offering another point for chemical derivatization.

Role as a Synthetic Intermediate

The general utility of aminobenzoic acid derivatives in medicinal chemistry suggests that this compound can serve as a scaffold for the synthesis of a variety of bioactive molecules. Its structural similarity to other key intermediates used in the synthesis of anti-inflammatory drugs and other therapeutics highlights its potential in drug discovery programs.

Conclusion

This compound is a chemical compound with significant potential for application in pharmaceutical research and development. This guide has provided essential data on its properties, a detailed synthesis protocol, and an overview of its role as a synthetic intermediate. For researchers and scientists in the field, this compound represents a versatile tool for the exploration of new chemical entities with potential therapeutic value. Further research into its biological activities and applications is warranted.

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8). The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document presents quantitative data in a clear tabular format, details relevant experimental methodologies, and includes a proposed synthesis workflow.

Core Physical and Chemical Properties

This compound is a multifaceted organic compound, appearing as a white solid. Its chemical structure incorporates an amino group, a carboxylic acid, and a methyl ester, bestowing upon it a unique combination of acidic, basic, and ester characteristics. These features make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 224-225 °C | |

| Boiling Point | 424.5 °C (Predicted) | |

| pKa | 4.06±0.10 (Predicted for 2-amino-6-methoxycarbonyl benzoic acid) | [2] |

| Appearance | White Solid | [1] |

Note on Predicted Values: The boiling point is a predicted value and should be treated as an estimation. The provided pKa value is for an isomeric compound, 2-amino-6-methoxycarbonyl benzoic acid, and is included as a reference due to the lack of experimental data for the title compound. It is reasonable to expect a similar pKa for the carboxylic acid group in this compound.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are generalized for aromatic amino acids and can be adapted for this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady rate of 10-15 °C per minute initially.

-

Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Boiling Point Determination (Predicted)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature with a high predicted boiling point, this value is typically determined under reduced pressure and extrapolated to atmospheric pressure, or predicted using computational models.

Solubility Assessment

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure and the pH of the solution.

Methodology for Qualitative Solubility Testing:

-

Solvent Selection: A range of common laboratory solvents should be tested, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure: To approximately 1 mL of the chosen solvent in a test tube, a small, accurately weighed amount (e.g., 10 mg) of this compound is added.

-

Observation: The mixture is agitated vigorously for 1-2 minutes at room temperature. Visual inspection determines if the solid has dissolved completely, partially, or not at all.

-

Classification: The solubility can be qualitatively described as soluble, sparingly soluble, or insoluble based on the amount of solute that dissolves in a given volume of solvent.

pKa Determination

The pKa value is a measure of the strength of an acid in solution. For this compound, the pKa of the carboxylic acid group and the protonated amino group are of interest.

Methodology via Potentiometric Titration:

-

Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water. A small amount of a co-solvent like ethanol may be necessary if the compound's water solubility is low.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

-

Titration: The titrant is added in small, precise increments to the amino acid solution. The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Disclaimer: This technical guide is intended for informational purposes for qualified professionals. The physical properties and experimental protocols should be verified before use in a laboratory or developmental setting. The proposed synthesis workflow is theoretical and has not been experimentally validated based on the available search results. Appropriate safety precautions should always be taken when handling chemical substances.

References

In-depth Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid is a bifunctional organic molecule containing an aniline moiety, a carboxylic acid, and a methyl ester. Its structure suggests its potential as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. As a substituted anthranilic acid derivative, it possesses reactive handles that allow for a variety of chemical transformations. This guide provides a summary of its chemical properties, a plausible synthetic route, and discusses its potential applications based on related structures. It is important to note that while the existence of this compound is documented, detailed experimental and biological data in peer-reviewed literature is scarce, indicating it may be a novel or infrequently reported chemical entity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with an amino group at position 2, a carboxylic acid at position 1, and a methoxycarbonyl group at position 5.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 63746-25-8 | N/A |

| Molecular Formula | C₉H₉NO₄ | N/A |

| Molecular Weight | 195.17 g/mol | N/A |

| Predicted Boiling Point | 394.8 ± 32.0 °C | [1] |

| Predicted Density | 1.373 ± 0.06 g/cm³ | [1] |

Synthetic Protocol

A plausible and efficient method for the synthesis of this compound is via the reduction of its corresponding nitro precursor, 2-Nitro-5-(methoxycarbonyl)benzoic acid. This transformation is a common and generally high-yielding reaction in organic synthesis.

Experimental Protocol: Reduction of 2-Nitro-5-(methoxycarbonyl)benzoic acid

-

Reaction Setup: To a solution of 2-Nitro-5-(methoxycarbonyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate, is added a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various pharmacologically active compounds. Anthranilic acid derivatives are known to possess anti-inflammatory, analgesic, and antimicrobial properties. The presence of the amino and carboxylic acid groups allows for its use as a scaffold in combinatorial chemistry for the generation of compound libraries for high-throughput screening.

The methoxycarbonyl group can serve as a handle for further derivatization or as a bioisostere for other functional groups. It is plausible that this compound could serve as a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.

Conclusion

This compound is a chemical compound with significant potential as an intermediate in synthetic chemistry. While detailed experimental data is not widely available, its synthesis can be reasonably achieved through standard chemical transformations. Further research into this molecule and its derivatives could unveil novel applications in pharmaceuticals, agrochemicals, and material science, making it a person of interest for further investigation.

References

An In-depth Technical Guide to 2-Amino-5-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive overview of 2-Amino-5-(methoxycarbonyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, analytical methodologies, and synthesis protocols.

Physicochemical Properties

This compound is a chemical compound with the molecular formula C9H9NO4.[1] The molecular weight of this compound is 195.18 g/mol . Other key properties are summarized in the table below. It is important to distinguish this compound from its isomer, 2-amino-6-methoxycarbonyl benzoic acid, which shares the same molecular formula and weight.[2]

| Property | Value | Reference |

| Molecular Formula | C9H9NO4 | [1] |

| Molecular Weight | 195.18 g/mol | Calculated |

| CAS Number | 63746-25-8 | [3] |

| Appearance | Solid | [1] |

| Purity | 97% | [1] |

| Storage Conditions | Keep in a dry area, 2-8℃ | [1] |

Note: The provided data is based on available chemical supplier information. Researchers should verify these properties with their own analytical methods.

It is crucial to differentiate this compound from the structurally similar and more frequently documented compound, 2-Amino-5-methoxybenzoic acid (CAS 6705-03-9). The latter has a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol .[4][5][6]

Synthesis Protocols

The synthesis of related amino benzoic acid derivatives often involves the reduction of a nitro group to an amine. A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid, a related compound, is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[7][8]

Experimental Protocol: Catalytic Hydrogenation of a Nitrobenzoic Acid Derivative

This protocol is adapted from the synthesis of 2-amino-5-methoxybenzoic acid and can be considered a general method for the reduction of a nitro group in a similar benzoic acid derivative.[6][8]

-

Reaction Setup : 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF) (250 mL) in a suitable reaction vessel.

-

Catalyst Addition : Palladium on carbon (Pd/C, 10% w/w, 300 mg) is added to the solution.

-

Hydrogenation : The reaction mixture is stirred under a hydrogen gas atmosphere (balloon) at room temperature for 18 hours.

-

Reaction Monitoring : The completion of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Isolation : The filtrate is concentrated under reduced pressure to yield the product.

This process typically results in a high yield of the corresponding amino-benzoic acid derivative.[6][8]

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a standard method for the analysis of amino-benzoic acid derivatives. The following provides a general protocol for the reverse-phase HPLC analysis of a related compound, 2-Amino-5-methylbenzoic acid, which can be adapted for this compound.[9]

Experimental Protocol: Reverse-Phase HPLC Analysis

-

Column : A Newcrom R1 reverse-phase HPLC column is suitable for this separation.[9]

-

Mobile Phase : A mixture of acetonitrile (MeCN) and water with an acidic modifier is used. For general purposes, phosphoric acid can be used. For applications compatible with mass spectrometry (MS), formic acid should be substituted for phosphoric acid.[9]

-

Detection : UV detection at a suitable wavelength is typically used for aromatic compounds.

-

Application : This method is versatile and can be scaled for preparative separation to isolate impurities or used in pharmacokinetic studies.[9]

Logical and Experimental Workflows

Synthesis Pathway for a Related Aminobenzoic Acid

Caption: Synthesis of 2-Amino-5-methoxybenzoic acid via catalytic hydrogenation.

General Analytical Workflow

Caption: A typical workflow for the HPLC analysis of a chemical compound.

References

- 1. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 2-氨基-5-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 6705-03-9 CAS MSDS (2-Amino-5-methoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Separation of 2-Amino-5-methylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Amino-5-(methoxycarbonyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a multi-step approach, starting from readily available precursors. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and workflows to aid in understanding and replication.

Proposed Synthesis Pathway

The synthesis of this compound can be strategically approached from 2-aminoterephthalic acid. This precursor already possesses the key amino and dicarboxylic acid functionalities in the desired orientation. The central challenge of this synthesis lies in the selective mono-esterification of the carboxylic acid group at the 4-position. The proposed pathway involves two main stages: the synthesis of the precursor, 2-aminoterephthalic acid, followed by its selective esterification.

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data, including reaction conditions, yields, and purity, are summarized in tables for clear comparison.

Stage 1: Synthesis of 2-Aminoterephthalic Acid

The initial step involves the reduction of 2-nitroterephthalic acid to 2-aminoterephthalic acid. A common and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol:

A mixture of 2-nitroterephthalic acid (1.0 mmol), a palladium catalyst (e.g., 10% Pd on activated carbon, 2 mol%), and a suitable solvent such as methanol is prepared.[1] For improved efficiency, a hydrogen source like ammonium formate (3.3 mmol) can be used in a mechanochemical ball-milling setup for 90 minutes.[1] Alternatively, catalytic hydrogenation can be performed using hydrogen gas in a pressure reactor. After the reaction is complete, the catalyst is removed by filtration through celite. The filtrate is then concentrated under reduced pressure to yield 2-aminoterephthalic acid.[1] If necessary, the product can be further purified by column chromatography.[1]

Quantitative Data for Stage 1:

| Parameter | Value | Reference |

| Starting Material | 2-Nitroterephthalic acid | [1] |

| Catalyst | 10% Pd/C | [1] |

| Reducing Agent | Ammonium formate or H₂ gas | [1] |

| Solvent | Methanol | [1] |

| Reaction Time | 1.5 hours (ball milling) | [1] |

| Temperature | Room Temperature | [1] |

| Yield | ~99% | [1] |

| Purity | High (further purification by column chromatography if needed) | [1] |

Workflow Diagram for Stage 1:

Caption: Experimental workflow for the synthesis of 2-aminoterephthalic acid.

Stage 2: Selective Mono-esterification

This crucial step involves the selective esterification of the 4-position carboxylic acid of 2-aminoterephthalic acid. This can be achieved by careful control of reaction conditions, such as the stoichiometry of the alcohol and the choice of catalyst.

Experimental Protocol:

2-aminoterephthalic acid (10 mmol) is dissolved in a suitable solvent, such as methanol. A catalytic amount of a strong acid, like sulfuric acid or thionyl chloride, is added dropwise.[2] The reaction mixture is then heated under reflux for a controlled period (e.g., 3-4 hours).[2] The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) to maximize the yield of the mono-ester and minimize the formation of the di-ester by-product. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then dissolved in water and the pH is adjusted to be neutral or slightly basic to precipitate the unreacted di-acid. The desired mono-ester can then be extracted with an organic solvent like ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data for Stage 2 (Representative):

| Parameter | Value | Reference |

| Starting Material | 2-Aminoterephthalic acid | |

| Reagent | Methanol | [2] |

| Catalyst | Sulfuric Acid or Thionyl Chloride | [2] |

| Solvent | Methanol | [2] |

| Reaction Time | 3.5 hours (under reflux) | [2] |

| Temperature | Reflux | [2] |

| Yield | Moderate to High (dependent on selectivity) | |

| Purity | High (after purification) |

Workflow Diagram for Stage 2:

Caption: Experimental workflow for the selective mono-esterification.

Conclusion

The synthesis of this compound is achievable through a strategic two-stage process. The initial reduction of 2-nitroterephthalic acid provides the key intermediate, 2-aminoterephthalic acid, in high yield. The subsequent selective mono-esterification requires careful control of reaction conditions to favor the formation of the desired product. The protocols and data presented in this guide, derived from established chemical literature on analogous transformations, provide a solid foundation for the successful synthesis of this important chemical intermediate. Further optimization of the selective esterification step may be required to maximize yield and purity for specific research and development applications.

References

Technical Guide: Solubility Profile of 2-Amino-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS Number: 63746-25-8), a compound of interest in pharmaceutical and chemical research. A comprehensive search of publicly available scientific literature and databases was conducted to collate quantitative solubility data. This document outlines the findings of this search, provides a standardized experimental protocol for determining the thermodynamic solubility of the compound, and presents a framework for the systematic recording of such data. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling consistent and reproducible solubility assessment.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring both an amino and a carboxyl group, as well as a methyl ester, suggests that its solubility will be highly dependent on the pH and polarity of the solvent. Understanding the solubility profile of this compound is critical for a range of applications, including formulation development, reaction condition optimization, and bioavailability assessment in drug discovery.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The absence of this information in the public domain highlights a knowledge gap for this compound. To facilitate future research and ensure data comparability, this guide proposes a standardized table for the presentation of experimentally determined solubility data. Researchers are encouraged to use this format to report their findings.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

Researchers should populate this table with their experimental findings.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound. This method is considered the gold standard for generating reliable equilibrium solubility data.[1][2][3]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility of the compound in that solvent at that temperature. The concentration of the solute in the saturated solution can be determined by various analytical techniques, with the gravimetric method being a straightforward and robust option.[4][5][6]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, phosphate buffer at various pH values)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with screw caps

-

Thermostatic shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Pipettes

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials or flasks. The excess solid is crucial to ensure that a saturated solution is formed.[3]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1] Preliminary experiments may be necessary to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Gravimetric Analysis:

-

Pipette a precise volume of the clear filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried solute. The difference between this weight and the initial weight of the empty dish gives the mass of the dissolved solid.

-

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

The solubility can also be expressed in molarity (mol/L) by dividing the mass of the residue by its molecular weight (195.17 g/mol ) and the volume of the filtrate in liters.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While experimental solubility data for this compound is not currently available in the public domain, this technical guide provides a robust and standardized framework for its determination. By following the detailed experimental protocol and utilizing the provided data presentation structure, researchers can generate high-quality, comparable solubility data. This will, in turn, support the broader scientific community in advancing the research and development of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled from the most reliable data available. Specific safety data for 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No: 63746-25-8) is limited. Therefore, this document synthesizes information from structurally similar compounds, primarily 2-Amino-4-(methoxycarbonyl)benzoic acid, and general principles for handling substituted benzoic acids. It is imperative that users of this compound conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-(Methoxycarbonyl)anthranilic acid |

| CAS Number | 63746-25-8 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Data not available. Expected to have limited solubility in water and be soluble in some organic solvents. |

Hazard Identification and Classification

Based on data for structurally related compounds, this compound should be handled as a hazardous substance. The following GHS hazard classifications are anticipated[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

First-Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1] |

| Skin Contact | Immediately wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.[1]

-

Store locked up.[1]

-

Keep in a dry, cool place.

-

Incompatible materials include strong oxidizing agents.

Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat or other impervious clothing. |

| Respiratory Protection | If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the GHS classifications of similar compounds.

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Representative Experimental Protocol: Extraction of a Substituted Benzoic Acid

This protocol is a general guideline for the extraction of a substituted benzoic acid from a reaction mixture and should be adapted based on the specific properties of the compound and the reaction conditions.

Caption: Workflow for the extraction and purification of a substituted benzoic acid.

Potential Biological Activity and Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, derivatives of the parent molecule, anthranilic acid, have been shown to possess a range of biological activities. These include anti-inflammatory, antimicrobial, and cytotoxic effects. Some substituted anthranilic acids have been implicated in the modulation of pathways such as the hedgehog signaling pathway and the mitogen-activated protein kinase (MAPK) pathway.

The diagram below illustrates a conceptual workflow for the initial assessment of a novel compound's safety, a critical process in drug development.

Caption: A logical workflow for the preclinical safety assessment of a novel chemical entity.

References

Spectroscopic Profile of 2-Amino-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8), a valuable building block in organic synthesis. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: Methyl 4-amino-3-carboxybenzoate CAS Number: 63746-25-8 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | d | 1H | Ar-H |

| ~7.6 - 7.8 | dd | 1H | Ar-H |

| ~6.8 - 7.0 | d | 1H | Ar-H |

| ~5.0 - 6.0 | br s | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

| ~12.0 - 13.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~166 | -COOCH₃ |

| ~150 | Ar-C-NH₂ |

| ~132 | Ar-CH |

| ~125 | Ar-C-COOH |

| ~120 | Ar-C-COOCH₃ |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~52 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine) |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | N-H bend (amine) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and carboxylic acid) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular Ion) |

| 178 | [M - OH]⁺ |

| 164 | [M - OCH₃]⁺ |

| 150 | [M - COOH]⁺ |

| 136 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the pure KBr pellet or the empty ATR crystal and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide serves as a foundational resource for researchers working with this compound. While predicted data is provided, it is highly recommended that experimental data be obtained for confirmation in any research or development application.

Commercial Sourcing and Technical Guide: 2-Amino-5-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-5-(methoxycarbonyl)benzoic acid (CAS No. 63746-25-8), a valuable building block for pharmaceutical and chemical synthesis. This document details its commercial availability, key technical data, and a representative experimental protocol for its use as a chemical intermediate.

Core Compound Information

Chemical Name: this compound CAS Number: 63746-25-8 Molecular Formula: C₉H₉NO₄ Molecular Weight: 195.17 g/mol Synonyms: 5-(Methoxycarbonyl)anthranilic acid

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Commercial Suppliers

This compound is available from a number of commercial suppliers, primarily for research and development purposes. The table below summarizes key information from several vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Code | Purity | Available Quantities |

| Biosynth | NCA74625 | Request Specification | Custom |

| BLD Pharm | BD70476 | ≥98% | Inquire |

| Apollo Scientific | OR953029 | ≥95% | Inquire |

| Sigma-Aldrich | BL3H160C3A8E | 98% | Inquire |

| CymitQuimica | IN-DA003GG4 | 98% | 100mg, 250mg, 500mg, 1g |

| Alchem Pharmtech | Z-67110 | Inquire | Inquire |

| Hem | - | 97% | 1g (Currently Not Available for Sale)[1] |

Technical Data

This section provides a summary of the available technical specifications for this compound.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Purity | ≥95% - 98% | [2][3] |

| Boiling Point | 424.5 °C (predicted) | [4] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | [3][5] |

Applications in Research and Development

This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both an amino and a carboxylic acid group, along with the methoxycarbonyl substituent, allows for a variety of chemical transformations. It is a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and substituted aromatic derivatives that are of interest in drug discovery. For instance, substituted benzoic acid scaffolds have been explored as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1, which are significant targets in cancer therapy.

Representative Experimental Protocol: Synthesis of a Substituted Benzamide

Objective: To synthesize a substituted N-acyl derivative from an aminobenzoic acid.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.1 equivalents) to the solution and stir.

-

Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically monitored by Thin Layer Chromatography, TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-acyl derivative.

Experimental Workflow Diagram:

A generalized workflow for the N-acylation of an aminobenzoic acid derivative.

Conclusion

This compound is a commercially available chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides a starting point for researchers and developers by summarizing its commercial sources, key technical data, and a representative experimental workflow. For specific applications, further investigation into the scientific literature and consultation with suppliers for detailed specifications are recommended.

References

An In-depth Technical Guide to 2-Amino-5-(methoxycarbonyl)benzoic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-(methoxycarbonyl)benzoic acid, a substituted aromatic carboxylic acid, holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its known physicochemical properties, a plausible synthetic route derived from related terephthalic acid derivatives, and discusses its potential applications in drug discovery and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, its structural relationship to terephthalic acid and its derivatives suggests its emergence alongside the broader development of polyester chemistry and advanced organic intermediates.

Introduction

This compound (CAS No. 63746-25-8) is a bifunctional organic molecule containing both an amino group and a carboxylic acid, with a methyl ester at the para-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic systems and potential pharmacophores. Its structural similarity to 2-aminoterephthalic acid, a known component in the synthesis of metal-organic frameworks (MOFs), suggests potential utility in materials science as well. This guide aims to consolidate the available technical data for this compound and present a scientifically grounded projection of its synthesis and applications.

Physicochemical Properties

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 63746-25-8 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₄ | [1][3] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Appearance | White to off-white solid/powder | [3] |

| Purity | ≥96% | [3] |

| Boiling Point (Predicted) | 424.5 °C | [1] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | |

| SMILES | COC(=O)c1ccc(N)c(C(=O)O)c1 | [3] |

| InChI Key | XIGSLVIYSSSYNA-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis is a two-step process starting from the commercially available dimethyl terephthalate:

-

Nitration: Introduction of a nitro group onto the aromatic ring of dimethyl terephthalate.

-

Reduction: Reduction of the nitro group to an amino group to yield dimethyl 2-aminoterephthalate.

-

Selective Mono-hydrolysis: Hydrolysis of one of the two methyl ester groups to yield the final product, this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Dimethyl 2-Nitroterephthalate

-

To a stirred solution of dimethyl terephthalate (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield dimethyl 2-nitroterephthalate.

Step 2: Synthesis of Dimethyl 2-Aminoterephthalate

-

Dissolve dimethyl 2-nitroterephthalate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain dimethyl 2-aminoterephthalate.

Step 3: Selective Mono-hydrolysis to this compound

-

Dissolve dimethyl 2-aminoterephthalate (1.0 eq) in a mixture of methanol and water.

-

Cool the solution to 0 °C and add a solution of sodium hydroxide (1.0 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC to ensure mono-hydrolysis.

-

After completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.

-

Collect the precipitated product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Development and Research

While specific drugs developed directly from this compound are not prominently reported, its structural motifs are present in various pharmacologically active compounds. Its bifunctional nature allows it to serve as a versatile scaffold for building more complex molecules.

-

Intermediate for Heterocyclic Synthesis: The amino and carboxylic acid groups can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are common cores in many drug molecules.

-

Scaffold for Library Synthesis: The compound can be used as a starting point for the parallel synthesis of compound libraries for high-throughput screening in drug discovery programs.

-

Building Block for Bioactive Molecules: The general class of aminobenzoic acids and their esters are known to be important intermediates in the synthesis of anti-inflammatory agents, anesthetics, and other therapeutic agents.

Given the lack of specific signaling pathway information for this compound, a generalized diagram of how a novel compound derived from this scaffold might interact with a cellular signaling pathway is presented below. This is a hypothetical representation and not based on experimental data for this specific molecule.

Conclusion and Future Outlook

This compound is a chemical intermediate with potential for broader application in pharmaceutical and materials science research. While its history and discovery are not well-documented, its synthesis is achievable through established organic chemistry principles. The availability of two reactive functional groups on a stable aromatic core makes it an attractive starting material for the creation of novel and complex molecules. Further research into the biological activities of derivatives of this compound could lead to the discovery of new therapeutic agents. Additionally, its potential use as a linker in the synthesis of functional materials like MOFs warrants exploration. This guide provides a foundational understanding of this compound, encouraging further investigation into its synthetic utility and potential applications.

References

Methodological & Application

Synthesis of Derivatives from 2-Amino-5-(methoxycarbonyl)benzoic Acid: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 2-Amino-5-(methoxycarbonyl)benzoic acid. This compound serves as a valuable scaffold in medicinal chemistry and drug discovery due to its dual functional handles—an aromatic amine and a methyl ester—allowing for a wide range of chemical modifications. The derivatives of this core structure are of significant interest in the development of novel therapeutic agents.

Introduction

This compound is a key building block for the synthesis of a diverse array of molecular architectures. The presence of a nucleophilic amino group and an electrophilic ester group on a substituted benzene ring offers orthogonal reactivity, enabling selective derivatization. This allows for the systematic exploration of chemical space around the scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug development. The derivatives, including amides, sulfonamides, and ureas, have potential applications in various therapeutic areas.

I. Synthesis of N-Acyl Derivatives

The amino group of this compound can be readily acylated to form a variety of amide derivatives. This is a common strategy to introduce diverse substituents that can modulate the pharmacological properties of the molecule.

Experimental Protocol: General Procedure for N-Acylation

A common method for the formation of an amide bond is the condensation of a carboxylic acid and an amine.[1] This typically requires the activation of the carboxylic acid.[1]

Method A: Using Acid Chlorides

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (TEA) or pyridine (1.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative.

Method B: Using Carboxylic Acids and Coupling Reagents

Peptide coupling reagents are frequently used to facilitate amide bond formation between carboxylic acids and amines.[2][3][4]

-

Dissolve the carboxylic acid (1.1 eq), a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive like 1-hydroxybenzotriazole (HOBt) (0.2 eq) in an anhydrous aprotic solvent like DCM or dimethylformamide (DMF).

-

Add this compound (1.0 eq) to the solution, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

If using DCC, filter off the dicyclohexylurea byproduct.

-

Work up the reaction mixture as described in Method A.

-

Purify the product by column chromatography or recrystallization.

Data Presentation: N-Acyl Derivatives

| Derivative | Acylating Agent | Method | Solvent | Reaction Time (h) | Yield (%) |

| 1a | Acetyl chloride | A | DCM | 2 | 92 |

| 1b | Benzoyl chloride | A | THF | 4 | 88 |

| 1c | Phenylacetic acid | B | DMF | 18 | 75 |

| 1d | 4-Chlorobenzoic acid | B | DCM | 24 | 81 |

II. Synthesis of N-Sulfonyl Derivatives

The reaction of the amino group with various sulfonyl chlorides provides sulfonamide derivatives, a class of compounds known for a wide range of biological activities.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Dissolve this compound (1.0 eq) in pyridine or a mixture of THF and water.

-

Add a base such as sodium bicarbonate or triethylamine (1.5 eq).

-

Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

-

Stir the reaction at room temperature for 6-18 hours.

-

After completion, acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.

Data Presentation: N-Sulfonyl Derivatives

| Derivative | Sulfonyl Chloride | Solvent | Base | Reaction Time (h) | Yield (%) |

| 2a | Benzenesulfonyl chloride | Pyridine | - | 12 | 85 |

| 2b | p-Toluenesulfonyl chloride | THF/H₂O | NaHCO₃ | 16 | 89 |

| 2c | 4-Nitrobenzenesulfonyl chloride | Pyridine | - | 10 | 78 |

| 2d | Methanesulfonyl chloride | THF | TEA | 6 | 91 |

III. Synthesis of N-Urea and N-Thiourea Derivatives

The amino group can also be derivatized to form ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. These functional groups can act as hydrogen bond donors and acceptors, which is often beneficial for target binding.

Experimental Protocol: General Procedure for Urea/Thiourea Formation

-

Dissolve this compound (1.0 eq) in a suitable solvent such as THF or acetonitrile.

-

Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-8 hours.

-

If a precipitate forms, collect the product by filtration.

-

Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: N-Urea and N-Thiourea Derivatives

| Derivative | Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 3a | Phenyl isocyanate | THF | 3 | 95 |

| 3b | n-Butyl isocyanate | Acetonitrile | 2 | 98 |

| 3c | Phenyl isothiocyanate | THF | 5 | 91 |

| 3d | Ethyl isothiocyanate | Acetonitrile | 4 | 94 |

IV. Derivatization of the Methoxycarbonyl Group

The ester functionality of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides. Alternatively, the ester can be directly converted to an amide under more forcing conditions.

Experimental Protocol: Hydrolysis and Subsequent Amidation

Step 1: Hydrolysis to 2-Amino-5-carboxybenzoic acid

-

Suspend this compound (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base such as sodium hydroxide or lithium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir for 2-6 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with 1M HCl until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-Amino-5-carboxybenzoic acid.

Step 2: Amide Formation from the Diacid

The resulting dicarboxylic acid can be selectively amidated at the newly formed carboxylic acid group under standard peptide coupling conditions as described in Section I, Method B. The reaction conditions can be optimized to favor mono-amidation.

Experimental Protocol: Direct Amidation of the Ester

A patent describes a method for the direct conversion of a similar methyl ester to an amide.[5]

-

Place this compound (1.0 eq) and a high concentration of the desired amine in aqueous solution (e.g., 25-30% aqueous ammonia or a solution of a primary/secondary amine in water) in a sealed pressure vessel.

-

Heat the mixture to 100-150 °C for 12-24 hours. The pressure will increase to 2-4 MPa.[5]

-

After cooling to room temperature, the product often crystallizes from the reaction mixture.

-

Collect the solid product by filtration and recrystallize from a suitable solvent like ethanol.

Visualizations

Signaling Pathway: General Synthetic Routes

References

- 1. hepatochem.com [hepatochem.com]

- 2. Immobilized coupling reagents: synthesis of amides/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

Application Notes and Protocols for 2-Amino-5-(methoxycarbonyl)benzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid (CAS 63746-25-8) is a valuable bifunctional building block in organic synthesis. Its structure, featuring an amino group, a carboxylic acid, and a methyl ester on a benzene ring, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds with potential applications in medicinal chemistry and materials science. These application notes provide an overview of its utility and detailed protocols for its synthesis and a representative application in the preparation of quinazolinediones.

Key Chemical Properties

The reactivity of this compound is dictated by its three functional groups:

-

Amino Group: The primary amine is nucleophilic and can participate in reactions such as acylation, alkylation, diazotization, and condensation reactions, making it a key handle for the construction of nitrogen-containing heterocycles.

-

Carboxylic Acid Group: This group can be converted to esters, amides, or acid halides. It also provides a site for salt formation and can direct ortho-lithiation.

-

Methoxycarbonyl Group: The methyl ester is a site for saponification to the corresponding dicarboxylic acid or can be involved in transesterification reactions.

Application: Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of fused heterocyclic systems. The ortho-disposition of the amino and carboxylic acid groups makes it an ideal precursor for the construction of six-membered rings, such as those found in quinazolines and their derivatives. Quinazolinediones, for instance, are a class of compounds with a wide range of biological activities and are common scaffolds in drug discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from 2-nitroterephthalic acid, involving a reduction of the nitro group followed by mono-esterification.

Step 1: Reduction of 2-Nitroterephthalic Acid to 2-Aminoterephthalic Acid

A general procedure for the reduction of a nitroarene to an aniline using a palladium catalyst is adapted here.[1]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Nitroterephthalic acid | 211.13 | 21.1 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ammonium formate | 63.06 | 31.5 g | 0.5 |

| Methanol | 32.04 | 250 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 2-nitroterephthalic acid, methanol, and 10% Pd/C.

-

Stir the suspension and add ammonium formate portion-wise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with a small amount of methanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-aminoterephthalic acid. The product can be used in the next step without further purification. A typical yield for this type of reaction is high, often exceeding 90%.

Step 2: Selective Mono-esterification of 2-Aminoterephthalic Acid

This procedure is based on general methods for the selective esterification of dicarboxylic acids.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 2-Aminoterephthalic acid | 181.15 | 18.1 g | 0.1 |

| Methanol | 32.04 | 200 mL | - |

| Thionyl chloride (SOCl₂) | 118.97 | 8.0 mL | 0.11 |

Procedure:

-

Suspend 2-aminoterephthalic acid in methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath to 0-5°C.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the precipitated solid by filtration, wash with a small amount of cold methanol, and dry under vacuum to afford this compound.

Quantitative Data Summary (Expected):

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |

| 1 | 2-Aminoterephthalic acid | 2-Nitroterephthalic acid | >90 | >95% |

| 2 | This compound | 2-Aminoterephthalic acid | 75-85 | >98% |

Protocol 2: Synthesis of Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate

This protocol outlines the synthesis of a quinazolinedione derivative from this compound, a reaction analogous to those used in the preparation of similar heterocyclic systems.[2]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| This compound | 195.17 | 19.5 g | 0.1 |

| Urea | 60.06 | 12.0 g | 0.2 |

| Polyphosphoric acid (PPA) | - | 100 g | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine this compound and urea.

-

Add polyphosphoric acid to the flask.

-

Heat the reaction mixture with stirring to 120-130°C for 3-4 hours. The mixture will become a thick paste.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to about 80°C and then carefully pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Continue stirring until all the ice has melted.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral to pH paper.

-

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate.

Quantitative Data Summary (Expected):

| Product | Starting Material | Yield (%) | Melting Point (°C) |

| Methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylate | This compound | 70-80 | >300 |

Visualizations

Caption: Synthetic pathway to this compound.

Caption: Synthesis of a quinazolinedione from the title compound.

Caption: General experimental workflow for synthesis and analysis.

References

Application Notes and Protocols: 2-Amino-5-(methoxycarbonyl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(methoxycarbonyl)benzoic acid is a valuable bifunctional building block in medicinal chemistry, belonging to the class of anthranilic acid derivatives. Its structure, featuring a reactive amine, a carboxylic acid, and a methyl ester group on an aromatic ring, provides a versatile scaffold for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on quinazolinone derivatives, a class of compounds known for their broad pharmacological activities, including anticancer properties.

Application: Synthesis of Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds that are of great interest to medicinal chemists due to their diverse biological activities, which include anti-inflammatory, anticonvulsant, antibacterial, and antitumor effects. The anthranilic acid core of this compound is a key precursor for the construction of the quinazolinone ring system. The methoxycarbonyl group at the 5-position allows for further structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A common and straightforward method for the synthesis of the quinazolinone core from anthranilic acid derivatives is the Niementowski reaction, which involves condensation with amides. A greener alternative to traditional heating is the use of microwave irradiation, which can significantly reduce reaction times and improve yields.

Representative Synthesis: Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

A representative application of this compound is the synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate. This compound can serve as a key intermediate for the development of more complex derivatives, such as inhibitors of epidermal growth factor receptor (EGFR), a well-known target in cancer therapy.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate

This protocol describes a microwave-assisted, solvent-free synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate from this compound and formamide.

Materials:

-

This compound

-

Formamide

-

Microwave reactor

-

Silica gel for chromatography

-

Petroleum ether

-

Ethyl acetate

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, mix this compound (1.0 mmol) and formamide (5.0 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 120°C) for a predetermined time (e.g., 10-30 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the crude product and purify it by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.

-

Recrystallize the purified product from ethanol to obtain pure Methyl 4-oxo-3,4-dihydroquinazoline-6-carboxylate.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)